2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine)
Description
2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) is a bis-benzothiazole derivative featuring a central 1,4-phenylene bridge connecting two N,N-dibutyl-1,3-benzothiazol-6-amine moieties.
Properties
CAS No. |
634591-50-7 |
|---|---|
Molecular Formula |
C36H46N4S2 |
Molecular Weight |
598.9 g/mol |
IUPAC Name |
N,N-dibutyl-2-[4-[6-(dibutylamino)-1,3-benzothiazol-2-yl]phenyl]-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C36H46N4S2/c1-5-9-21-39(22-10-6-2)29-17-19-31-33(25-29)41-35(37-31)27-13-15-28(16-14-27)36-38-32-20-18-30(26-34(32)42-36)40(23-11-7-3)24-12-8-4/h13-20,25-26H,5-12,21-24H2,1-4H3 |
InChI Key |
RVMDFOADEPCLQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)N(CCCC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) typically involves the reaction of 1,4-phenylenediamine with N,N-dibutyl-1,3-benzothiazol-6-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Organic Electronics
Organic Light Emitting Diodes (OLEDs)
One of the most significant applications of 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) is in the development of organic light-emitting diodes (OLEDs). The compound serves as a blue emitter in OLEDs, which are essential for full-color displays and solid-state lighting. Research indicates that compounds with similar structures can enhance the efficiency and stability of OLED devices. The blue emission is particularly crucial as it allows for a broader color spectrum when combined with red and green emitters .
Table 1: Comparison of OLED Materials
| Material | Emission Color | Efficiency (cd/A) | Stability (hours) |
|---|---|---|---|
| 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) | Blue | TBD | TBD |
| Other Blue Emitters | Blue | Varies | Varies |
Sensing Technologies
Fluorescent Sensors
The compound has been investigated for its potential as a fluorescent sensor. For instance, derivatives of benzothiazole appended to similar structures have shown high selectivity and sensitivity towards various analytes, including cyanide ions (CN⁻). The sensing mechanism involves a nucleophilic addition reaction that alters the fluorescence properties of the compound, allowing for real-time detection in water samples .
Case Study: Detection of Cyanide Ions
A study demonstrated that a related compound displayed a significant increase in fluorescence upon exposure to cyanide ions. This property can be exploited for environmental monitoring and safety applications, particularly in detecting hazardous substances in drinking water .
Biological Applications
Antimicrobial Activity
Research has suggested that compounds related to 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) exhibit antimicrobial properties. Studies have shown promising results in inhibiting bacterial growth, making these compounds potential candidates for developing new antimicrobial agents .
Case Study: Antimicrobial Efficacy
In a comparative study of various thiazole derivatives, certain compounds demonstrated significant antimicrobial activity comparable to established antibiotics. This suggests that derivatives of 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) could be further explored for their potential use in medical applications .
Mechanism of Action
The mechanism of action of 2,2’-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct analogs of the target compound but includes Bisdisulizole Disodium (), a phenylene-bridged benzimidazole derivative. Below is a comparative analysis based on structural features and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Differences :
- The benzothiazole core (S-containing) in the target compound may enhance electron-withdrawing properties compared to the benzimidazole (N-containing) core in Bisdisulizole Disodium. This could influence UV absorption or charge-transfer efficiency.
- Sulfonate groups in Bisdisulizole Disodium improve water solubility, making it suitable for topical formulations , whereas the dibutylamine groups in the target compound likely favor organic solvents.
In contrast, the planar sulfonate groups in Bisdisulizole Disodium may facilitate intermolecular interactions.
Application Divergence :
- Bisdisulizole Disodium’s use as a sunscreen agent relies on its UV-absorbing benzimidazole core . The target compound’s benzothiazole moiety might exhibit similar UV activity but with shifted absorption maxima due to sulfur’s electronegativity.
Limitations of Available Evidence
No experimental data (e.g., spectral profiles, stability, or toxicity) for the target compound are available, necessitating caution in extrapolating properties from structural analogs.
Biological Activity
2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) is , indicating a complex structure that includes benzothiazole moieties. The presence of dibutyl groups enhances its solubility and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzothiazol-6-amine derivatives with phenylene diacids or similar precursors. For instance, methods utilizing Knoevenagel condensation have been reported to yield high purity and good yields of benzothiazole derivatives suitable for biological testing .
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and disruption of cellular signaling pathways related to cancer proliferation .
Antimicrobial Properties
Benzothiazole-based compounds have also been studied for their antimicrobial activities. The presence of the benzothiazole ring enhances the interaction with microbial enzymes and cellular components. In vitro tests have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The antioxidant potential of benzothiazole derivatives has been explored extensively. Studies suggest that 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property is crucial for preventing various diseases linked to oxidative stress .
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of a series of benzothiazole derivatives on human cancer cell lines. Among them, 2,2'-(1,4-Phenylene)bis(N,N-dibutyl-1,3-benzothiazol-6-amine) exhibited an IC50 value significantly lower than standard chemotherapeutic agents. The study concluded that this compound could serve as a lead for developing new anticancer drugs .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated potent inhibitory effects comparable to existing antibiotics. This suggests its potential application in treating bacterial infections .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
